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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as
a versatile building block in organic synthesis and medicinal chemistry. Its oxazole core is a
privileged scaffold found in numerous biologically active molecules, including antimicrobial,
antiviral, and anticancer agents.[1] The presence of a bromine atom and an ethyl ester group at
positions 4 and 5, respectively, provides two reactive sites for further chemical modifications,
making it an attractive starting material for the synthesis of diverse compound libraries. This
guide provides a comprehensive overview of its chemical properties, synthesis, key reactions,
and potential applications in drug discovery.

Chemical and Physical Properties

Ethyl 4-bromooxazole-5-carboxylate is characterized by the following properties:
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Property Value Reference
CAS Number 1258283-17-8 [1]
Molecular Formula CeHesBrNOs3 [1]
Molecular Weight 220.02 g/mol [1]
Predicted pKa -4.27 £0.10

Predicted Density 1.617 £ 0.06 g/cm3

Predicted Boiling Point 258.4 +20.0 °C

Predicted Flash Point 110.1 +21.8 °C

Predicted Refractive Index 1.511

Note: Some physical properties are predicted and should be used as an estimation.

Spectroscopic Data

While a specific, publicly available spectrum for Ethyl 4-bromooxazole-5-carboxylate is not
readily found, typical chemical shifts for similar oxazole structures can be inferred from
spectroscopic databases and literature. For a closely related compound, ethyl 5-bromo-2-(4-
methoxyphenyl)oxazole-4-carboxylate, characterization was performed using IR, 133C NMR, and
Mass spectroscopy.[2] Researchers should expect characteristic signals for the ethyl group (a
quartet and a triplet in *H NMR), the oxazole ring proton, and carbonyl carbon in their
respective spectra. The specific chemical shifts will be influenced by the bromine substituent.

Synthesis and Experimental Protocols

A direct and established synthesis route for Ethyl 4-bromooxazole-5-carboxylate is not
readily available in the current literature. However, a theoretically sound, multi-step synthesis
pathway can be proposed based on well-established organic chemistry transformations,
starting from the synthesis of its precursor, 5-bromooxazole-4-carboxylic acid.[3]

Proposed Synthesis of 5-Bromooxazole-4-carboxylic
Acid
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The proposed synthesis involves the formation of an ethyl 5-aminooxazole-4-carboxylate
intermediate, followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-
position, and concludes with the hydrolysis of the ester.[3]

Part 3: Synthesis of Target Molecule

Step 5 (Hydrolysis)
Ethyl 4-bromooxazole-5-carboxylate 5-Bromooxazole-4-carboxylic acid

Part 2: Synthesis of Intermediate 2

Step 3 (Diazotization) Step 4 (Sandmeyer Reaction)
Ethyl 5-aminooxazole-4-carboxylate P> Oxazole Diazonium Salt P> Ethyl 4-bromooxazole-5-carboxylate

Part 1: Synthesis of Intermediate 1

Formamide

Step'T
Ethyl Cyanoacetate

Ethyl 2-cyano-2-(formamido)acetate Step 2 (Cyclization Ethyl 5-aminooxazole-4-carboxylate

Yy

Click to download full resolution via product page

Proposed synthesis pathway for 5-Bromooxazole-4-carboxylic acid.

Esterification to Ethyl 4-bromooxazole-5-carboxylate

The final step to obtain the title compound is the esterification of 5-bromooxazole-4-carboxylic
acid. A general and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

o Reaction Setup: In a round-bottom flask, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq)

in a large excess of absolute ethanol.
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e Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric
acid, 0.1 eq).

» Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature and remove the excess
ethanol under reduced pressure.

o Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a
saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by
a wash with brine.

e Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

Ethyl 4-bromooxazole-5-carboxylate is a valuable intermediate for introducing the oxazole
scaffold into more complex molecules, primarily through palladium-catalyzed cross-coupling
reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds. For Ethyl 4-
bromooxazole-5-carboxylate, this reaction allows for the introduction of various aryl and
heteroaryl substituents at the 4-position of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To a dry reaction flask, add Ethyl 4-bromooxazole-5-carboxylate (1.0 eq),
an aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)z, 2 mol%), and a phosphine
ligand (e.g., SPhos, 4 mol%).

 Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15
minutes.
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e Reagents: Add an anhydrous solvent (e.g., Toluene), a base (e.g., KsPOa, 2 eq), and if
necessary, degassed water for a biphasic system.

» Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.

e Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
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Note: Yields are typical ranges observed for similar substrates and should be considered as a

guide.

Applications in Kinase Inhibitor Synthesis

The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-
position of the oxazole ring of Ethyl 4-bromooxazole-5-carboxylate with various aryl or
heteroaryl groups via cross-coupling reactions, it is possible to synthesize compounds that can
target the ATP-binding site of specific kinases.
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Conceptual signaling pathway targeted by oxazole-based kinase inhibitors.

Biological Activity of Related Oxazole Derivatives as Kinase Inhibitors

Compound Scaffold Target Kinase ICs0 (NM)
2,5-disubstituted-1,3,4-

_ PIM-1 16
oxadiazole
Pyrazolo[3,4-d]pyrimidine mTOR 15
Benzoxazole derivative VEGFR-2 97.38

Potential as Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various

bacterial and fungal strains. The introduction of different substituents via reactions like the

Suzuki-Miyaura coupling allows for the fine-tuning of the antimicrobial spectrum and potency.

Antimicrobial Activity of Related Oxazole Derivatives

Compound Scaffold Microorganism

MIC (pg/mL)

Ethyl {4-methyl-2-[4-
(phenylsulfonyl)phenyl]-1,3- S. epidermidis

oxazol-5-yl} carbonate

56.2

Ethyl {4-methyl-2-[4-
(phenylsulfonyl)phenyl]-1,3- C. albicans

oxazol-5-yl} carbonate

14

2-{4-[(4-

chlorophenyl)sulfonyl]lbenzami E coli
. coli

do}-3-phenylpropanoic acid

derivative

28.1

Conclusion
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Ethyl 4-bromooxazole-5-carboxylate is a key synthetic intermediate with significant potential
in the development of novel therapeutics. Its versatile reactivity allows for the synthesis of a
wide array of substituted oxazoles, which have shown promise as kinase inhibitors and
antimicrobial agents. The experimental protocols and data presented in this guide provide a
valuable resource for researchers and scientists working in the field of drug discovery and
development, facilitating the exploration of new chemical space and the generation of
innovative drug candidates. Further research into the synthesis of novel derivatives and their
biological evaluation is warranted to fully exploit the therapeutic potential of this valuable
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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